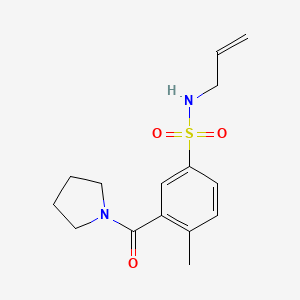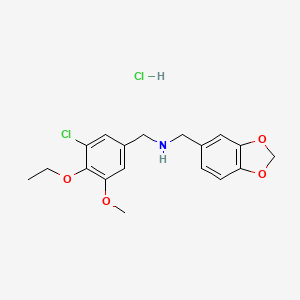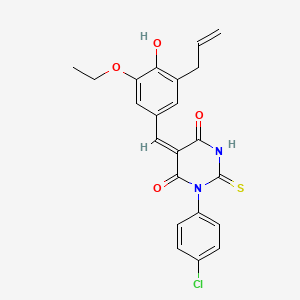
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide, also known as AMPPB, is a chemical compound that has been used in scientific research applications. This compound belongs to the class of sulfonamides and has been found to have various biochemical and physiological effects.
作用机制
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide acts as a selective blocker of the Nav1.7 sodium channel. It binds to the channel and prevents the influx of sodium ions, which are necessary for the transmission of pain signals. This compound has been found to be more selective for Nav1.7 than other sodium channels, making it a useful tool for studying the role of Nav1.7 in pain perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain perception in animal models, suggesting that it may have potential as an analgesic drug. This compound has also been found to have anti-inflammatory effects and to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has several advantages for lab experiments. It is a selective blocker of Nav1.7, making it a useful tool for studying the role of this channel in pain perception. This compound has also been found to be relatively stable and easy to handle. However, there are also limitations to using this compound in lab experiments. It can be expensive to synthesize and may not be readily available. Additionally, its effects may be limited to certain types of pain and may not be effective for all types of pain.
未来方向
There are several future directions for research on N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide. One area of research could focus on developing new analgesic drugs based on the structure of this compound. Another area of research could focus on studying the effects of this compound on other sodium channels and their role in pain perception. Additionally, future research could explore the potential anti-inflammatory and anti-cancer effects of this compound. Finally, more research is needed to determine the safety and efficacy of this compound as a potential therapeutic drug.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been used in scientific research applications. It acts as a selective blocker of the Nav1.7 sodium channel and has been found to have various biochemical and physiological effects. While there are advantages and limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a useful tool for studying pain perception and developing new analgesic drugs.
合成方法
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide can be synthesized using a multi-step process. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrolidine to form 4-methylbenzenesulfonyl pyrrolidine. The second step involves the reaction of the obtained product with allylamine to form this compound. The final product can be purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N-allyl-4-methyl-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide has been used in various scientific research applications, including neuroscience and pharmacology. It has been found to be a selective blocker of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. This compound has been used to study the role of Nav1.7 in pain perception and to develop new analgesic drugs.
属性
IUPAC Name |
4-methyl-N-prop-2-enyl-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-3-8-16-21(19,20)13-7-6-12(2)14(11-13)15(18)17-9-4-5-10-17/h3,6-7,11,16H,1,4-5,8-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUPIZDRQIOCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC=C)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(acetylamino)-2,4-dimethylbenzyl]-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5360578.png)

![1-{[(4-fluorobenzyl)thio]acetyl}-3-methylpiperidine](/img/structure/B5360586.png)
![3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-1-(2-furyl)-2-propen-1-one](/img/structure/B5360593.png)
![3-[(isopropylamino)sulfonyl]-5-quinolin-8-ylbenzoic acid](/img/structure/B5360598.png)

![1-[2-(4-chlorophenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5360612.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate](/img/structure/B5360620.png)
![N-{2-[(2-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5360627.png)
![5-[(cyclopropylamino)sulfonyl]-2'-fluoro-3'-methoxybiphenyl-3-carboxylic acid](/img/structure/B5360635.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5360641.png)
![N-[1-[(ethylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5360646.png)
![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-2-furamide](/img/structure/B5360651.png)
![7-acetyl-6-(3,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5360667.png)